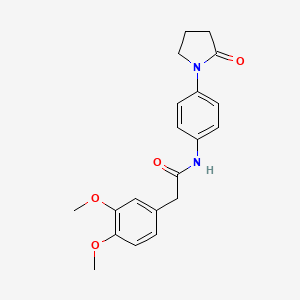

2-(3,4-dimethoxyphenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. DPA belongs to the class of compounds known as acylphenylamines and has been found to exhibit a range of biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

Compound Synthesis and Anticancer Activity : A novel compound derived from the indibulin and combretastatin scaffolds, known for their anti-mitotic agents properties, was synthesized and tested for its cytotoxic activity against three breast cancer cell lines. The results showed good cytotoxicity on cancerous cell lines and low toxicity on normal cell lines (Ebrahim Saeedian Moghadam & M. Amini, 2018).

Oxidative Radical Cyclization : The treatment of certain acetamides with Mn(OAc)3 in the presence of Cu(OAc)2 led to the formation of erythrinanes, demonstrating a unique reaction pathway and potential applications in organic synthesis (Shiho Chikaoka et al., 2003).

Corrosion Inhibitors : Derivatives of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide were synthesized and tested for their corrosion prevention efficiencies. These compounds showed promising inhibition efficiencies, suggesting potential applications in protecting materials against corrosion (A. Yıldırım & M. Cetin, 2008).

Biological Activity

Antibacterial Agents : Compounds synthesized from the modification of acetamide moieties were evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. QSAR studies highlighted the importance of substituents, indicating the compounds' potential as antibacterial agents (N. Desai et al., 2008).

Enzymatic Modification for Antioxidant Capacity : The enzymatic oxidation of 2,6-dimethoxyphenol, a phenolic compound, resulted in the formation of dimers with higher antioxidant capacity. This study showcases the potential application of such compounds in improving antioxidant activities for health and food preservation purposes (O. E. Adelakun et al., 2012).

Material Science

Polyimide Synthesis : A novel pyridine-bridged aromatic dianhydride monomer was synthesized and used to create a series of new pyridine-containing polyimides. These polymers displayed good thermal stability, solubility, and mechanical properties, suggesting their utility in high-performance material applications (Xiaolong Wang et al., 2006).

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-17-10-5-14(12-18(17)26-2)13-19(23)21-15-6-8-16(9-7-15)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRULDFKKNTPTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2940478.png)

![benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940484.png)

![N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2940487.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2940492.png)

![N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2940494.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic Acid](/img/structure/B2940495.png)

![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)